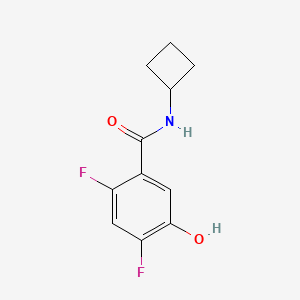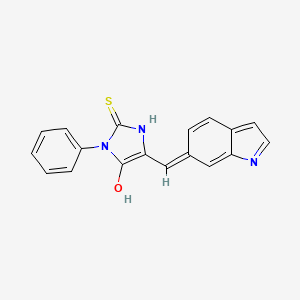
2-Amino-3-phenylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12N2•HCl and a molecular weight of 256.73 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenylquinoline hydrochloride typically involves the reaction of aniline derivatives with acetaldehyde under acidic conditions. One common method uses hydrochloric acid as a catalyst to facilitate the reaction . The reaction is often carried out under microwave irradiation to increase the yield and reduce reaction time .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of stannous chloride as an antioxidant during the crystallization process is a notable modification that can improve the purity and yield of the final product .
化学反応の分析
Types of Reactions
2-Amino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-Amino-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Amino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
類似化合物との比較
Similar Compounds
- 2-Amino-3-phenylquinoline
- 2-Amino-6-bromo-3-phenylquinoline hydrochloride
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
- 2-Chloro-6-methyl-3-phenylquinoline
Uniqueness
2-Amino-3-phenylquinoline hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in research applications where specificity is crucial .
特性
| 33543-40-7 | |
分子式 |
C15H13ClN2 |
分子量 |
256.73 g/mol |
IUPAC名 |
3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10H,(H2,16,17);1H |
InChIキー |
JKFVYCXXDAODCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
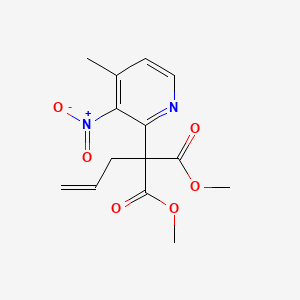


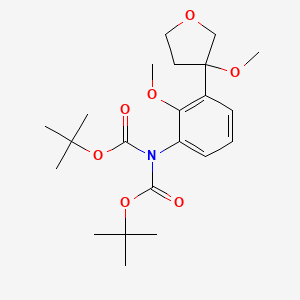
![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
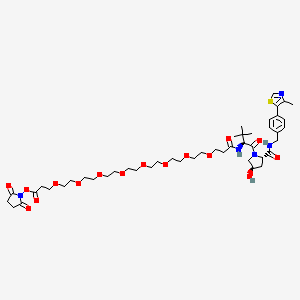
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
